molecular formula C27H39AuClN2 B2412025 Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydroimidazol-2-ylidene}gold(I) CAS No. 852445-84-2

Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydroimidazol-2-ylidene}gold(I)

Cat. No.: B2412025
CAS No.: 852445-84-2
M. Wt: 624.04
InChI Key: JFKUFZYCJMJAAB-UHFFFAOYSA-M
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Description

Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydroimidazol-2-ylidene}gold(I) is an organometallic compound featuring a gold(I) center coordinated to a specialized N-heterocyclic carbene (NHC) ligand. This compound is notable for its stability and unique reactivity, making it a valuable subject of study in organometallic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydroimidazol-2-ylidene}gold(I) typically involves the reaction of a gold(I) precursor, such as gold(I) chloride, with the NHC ligand. The NHC ligand is prepared by deprotonating the corresponding imidazolium salt using a strong base like potassium tert-butoxide. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .

Industrial Production Methods

While industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing the reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography to obtain the desired product at a high purity level .

Chemical Reactions Analysis

Types of Reactions

Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydroimidazol-2-ylidene}gold(I) undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloride ligand can be substituted by other ligands such as phosphines or thiolates.

    Oxidative Addition: The gold(I) center can undergo oxidative addition reactions, forming gold(III) complexes.

    Reductive Elimination: This compound can participate in reductive elimination reactions, reverting gold(III) back to gold(I).

Common Reagents and Conditions

Common reagents used in these reactions include phosphines, thiolates, and halides. The reactions are typically carried out under inert atmospheres to prevent oxidation and at controlled temperatures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines yield gold(I) phosphine complexes, while oxidative addition reactions can produce gold(III) complexes .

Scientific Research Applications

Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydroimidazol-2-ylidene}gold(I) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydroimidazol-2-ylidene}gold(I) exerts its effects involves the coordination of the gold(I) center to various substrates. This coordination can activate the substrates towards further chemical reactions. In biological systems, the compound can interact with proteins and DNA, potentially disrupting cellular processes and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Chloro{1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene}gold(I)
  • Chloro{1,3-bis(2,6-dimethylphenyl)imidazol-2-ylidene}gold(I)
  • Chloro{1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene}gold(I)

Uniqueness

Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydroimidazol-2-ylidene}gold(I) is unique due to its bulky NHC ligand, which provides enhanced stability and selectivity in catalytic applications. The steric hindrance from the isopropyl groups can influence the reactivity and selectivity of the gold center, making it distinct from other similar compounds .

Properties

IUPAC Name

[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]-chlorogold
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2.Au.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-14,18-21H,15-16H2,1-8H3;;1H/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTULXWTYFHSDZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2=[Au]Cl)C3=C(C=CC=C3C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38AuClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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